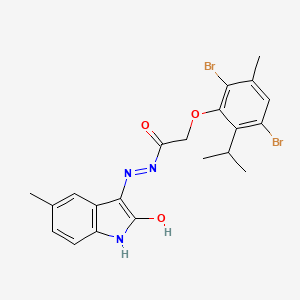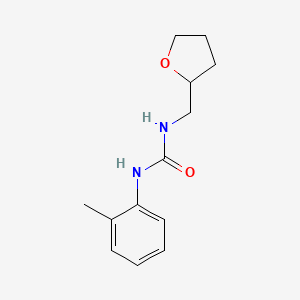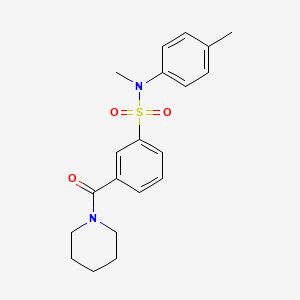
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as NMPB, is a chemical compound that has gained significant attention in the scientific research community due to its various applications in pharmacology and medicine. NMPB belongs to the class of sulfonamide compounds and is a potent inhibitor of carbonic anhydrase enzymes.
作用机制
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. By inhibiting the activity of carbonic anhydrase enzymes, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide reduces the production of bicarbonate ions, which in turn reduces the production of aqueous humor in the eye, leading to a reduction in intraocular pressure.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce intraocular pressure in the eye, making it a potential treatment for glaucoma. N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of using N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the research on N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research could be the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. Another area of research could be the investigation of the potential anti-cancer properties of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide and its derivatives. Additionally, further studies could be conducted to explore the potential therapeutic applications of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in the treatment of other diseases such as epilepsy and Alzheimer's disease.
合成方法
The synthesis of N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide.
科学研究应用
N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has been found to be a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors have been used to treat glaucoma by reducing intraocular pressure. N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, N-methyl-N-(4-methylphenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been found to inhibit the growth of cancer cells, making it a promising anti-cancer agent.
属性
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-9-11-18(12-10-16)21(2)26(24,25)19-8-6-7-17(15-19)20(23)22-13-4-3-5-14-22/h6-12,15H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWOGURVVORIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylphenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

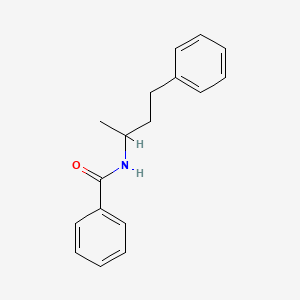
![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4958357.png)
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)
![5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)
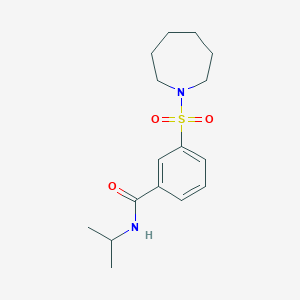
![N-[2-methoxy-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4958391.png)
![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)
![2-(2-biphenylyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4958421.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)
